![molecular formula C13H15BrO4 B3203955 2-[1-(4-Bromophenyl)-2-methyl-2-propyl]malonic Acid CAS No. 102568-19-4](/img/structure/B3203955.png)
2-[1-(4-Bromophenyl)-2-methyl-2-propyl]malonic Acid
Overview
Description
The compound “2-[1-(4-Bromophenyl)-2-methyl-2-propyl]malonic Acid” is an organic compound. It is also known as 2-Methyl-2-(P-Bromophenyl)Propionic Acid . It is a white crystalline solid with special physical and chemical properties .
Synthesis Analysis
The synthesis of similar compounds often involves multiple steps. For instance, the synthesis of a related compound, 2-(4-Bromophenyl)propionic acid, involves a nitration step, a conversion from the nitro group to an amine, and a bromination step . The exact synthesis process for “2-[1-(4-Bromophenyl)-2-methyl-2-propyl]malonic Acid” would depend on the specific reactants and conditions used.Physical And Chemical Properties Analysis
The physical and chemical properties of a compound can be determined using various experimental techniques. For a similar compound, 2-(4-Bromophenyl)-2-methylpropanoic acid, the melting point is 122-124°C, the boiling point is 334.2±17.0 °C (Predicted), and the density is 1.456±0.06 g/cm3 (Predicted) .Safety And Hazards
properties
IUPAC Name |
2-[1-(4-bromophenyl)-2-methylpropan-2-yl]propanedioic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15BrO4/c1-13(2,10(11(15)16)12(17)18)7-8-3-5-9(14)6-4-8/h3-6,10H,7H2,1-2H3,(H,15,16)(H,17,18) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCXBVAZNAVNJSL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CC1=CC=C(C=C1)Br)C(C(=O)O)C(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15BrO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.16 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-[1-(4-Bromophenyl)-2-methyl-2-propyl]malonic Acid |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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